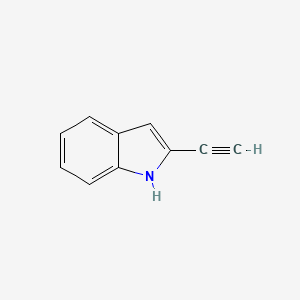

2-Ethynyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

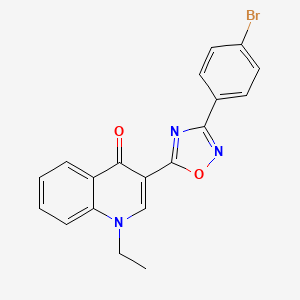

“2-Ethynyl-1H-indole” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many synthetic and natural compounds . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, one approach for the preparation of polysubstituted indole-2-carbonitriles involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . Another method involves the Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as one-dimensional and two-dimensional 1H, 13C, and 15N NMR spectra . The chemical shifts of 1H, 13C, and 15N nuclei can be determined, as well as the spin-spin coupling constants of 15N nucleus .

Chemical Reactions Analysis

Indole derivatives show reactivity with iodine at position 3, which was studied using cross-coupling reactions . The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .

Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .

科学的研究の応用

Anticancer Properties

Indoles have garnered attention for their potential as anticancer agents. Researchers have investigated 2-Ethynyl-1H-indole due to its ability to inhibit cancer cell growth. It may interfere with cell division, induce apoptosis (programmed cell death), and target specific signaling pathways involved in tumor progression .

Antimicrobial Activity

Indole derivatives, including 2-Ethynyl-1H-indole, exhibit promising antimicrobial properties. They can inhibit bacterial and fungal growth by disrupting essential cellular processes. Researchers are exploring their potential as novel antibiotics and antifungal agents .

Neuroprotective Effects

Indoles may play a role in protecting neurons and preventing neurodegenerative diseases. 2-Ethynyl-1H-indole could modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. These properties make it an intriguing candidate for neuroprotection .

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives, including 2-Ethynyl-1H-indole, have demonstrated anti-inflammatory and analgesic effects. These compounds may suppress inflammation and alleviate pain. Researchers compare their activity to established drugs like indomethacin and celecoxib .

Multicomponent Reactions (MCRs)

Indoles participate in multicomponent reactions, a powerful synthetic strategy. Researchers have employed 2-Ethynyl-1H-indole in MCRs to construct diverse heterocyclic compounds. These reactions allow efficient access to complex structures for drug discovery and material science .

Antiviral Potential

In vitro studies have explored the antiviral activity of 2-Ethynyl-1H-indole derivatives against RNA and DNA viruses. These compounds may inhibit viral replication and serve as potential antiviral agents .

作用機序

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Safety and Hazards

Safety data sheets provide information about the potential hazards of indole derivatives and the necessary precautions. For instance, one should avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Protective equipment should be worn and adequate ventilation should be ensured .

将来の方向性

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is of interest to researchers . The development of new methods for the synthesis of indole derivatives is a promising area of research .

特性

IUPAC Name |

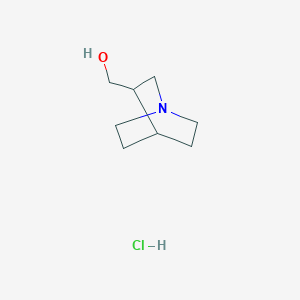

2-ethynyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWBXQOYASJNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2577003.png)

![3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2577007.png)

![N-[6-(pyridin-3-yloxy)pyridin-3-yl]but-2-ynamide](/img/structure/B2577010.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)

![Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2577014.png)

![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)